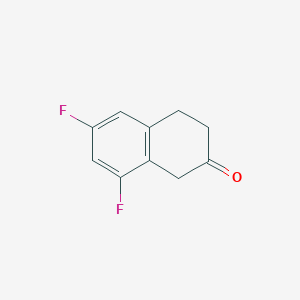

6,8-Difluoro-2-tetralone

CAS No.: 843644-23-5

Cat. No.: VC2431355

Molecular Formula: C10H8F2O

Molecular Weight: 182.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 843644-23-5 |

|---|---|

| Molecular Formula | C10H8F2O |

| Molecular Weight | 182.17 g/mol |

| IUPAC Name | 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one |

| Standard InChI | InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 |

| Standard InChI Key | JDIYLARKCSUHBH-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1=O)C(=CC(=C2)F)F |

| Canonical SMILES | C1CC2=C(CC1=O)C(=CC(=C2)F)F |

Introduction

Chemical Properties and Structure

6,8-Difluoro-2-tetralone is a chemical compound with the molecular formula C₁₀H₈F₂O and a molecular weight of 182.17 g/mol . It is characterized by its tetralone structure with fluorine atoms positioned at the 6 and 8 positions of the aromatic ring. The physical characteristics of this compound include a density of 1.29 g/cm³ and a relatively high boiling point of 260.6°C at 760 mmHg, indicating strong intermolecular forces . The compound has a flash point of 99.4°C, which provides important safety information for handling and storage .

The systematic IUPAC name for this compound is 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one, which provides a precise description of its chemical structure and atomic arrangement . The presence of two fluorine atoms in the structure significantly influences its chemical reactivity and potential biological activities.

Table 1: Physical and Chemical Properties of 6,8-Difluoro-2-tetralone

The compound's structural characteristics, particularly the positioning of the fluorine atoms, contribute to its chemical behavior. The LogP value of 2.02260 suggests moderate lipophilicity, which can influence its biological distribution and membrane permeability in pharmacological applications . The Polar Surface Area (PSA) of 17.07000 indicates relatively low polarity, which may affect its solubility and bioavailability in biological systems .

Synthesis Methods

The synthesis of 6,8-Difluoro-2-tetralone typically involves fluorination of tetralone derivatives. Based on typical synthetic approaches for similar fluorinated compounds, common fluorinating agents might include electrophilic fluorinating reagents such as Selectfluor or nucleophilic fluorinating agents depending on the specific synthetic strategy. The reaction conditions likely involve controlled temperatures and appropriate solvents to achieve optimal yields while minimizing side reactions.

Industrial production of such compounds generally requires specialized equipment for handling fluorinating reagents safely and efficiently. Continuous flow reactors might be employed in large-scale production to improve process control and safety measures. These controlled conditions are essential for maintaining product purity and consistent quality in commercial applications.

Applications in Chemistry and Pharmaceutical Research

6,8-Difluoro-2-tetralone serves as an important building block in organic synthesis, particularly in the development of more complex molecules with specific functional properties. The presence of fluorine atoms in the structure can significantly alter the electronic properties and reactivity of the molecule, making it valuable for creating compounds with enhanced stability or specific reactivity patterns.

In pharmaceutical research, fluorinated compounds often demonstrate improved metabolic stability and altered binding affinities to biological targets compared to their non-fluorinated analogs. The selective incorporation of fluorine atoms into drug-like molecules can enhance their pharmacokinetic properties and potentially increase their efficacy.

Research Findings

Scientific literature mentions 6,8-Difluoro-2-tetralone in publications such as "Bioorganic and Medicinal Chemistry Letters," volume 21, issue 9, pages 2637-2640 . This suggests ongoing research interest in this compound, particularly in the context of medicinal chemistry and drug development. The inclusion of this compound in peer-reviewed literature indicates its potential significance in developing new therapeutic agents or chemical methodologies.

Table 2: Related Compounds and Their Comparative Properties

| Compound | Structure Features | Potential Applications |

|---|---|---|

| 6,8-Difluoro-2-tetralone | Fluorine at positions 6 & 8 | Pharmaceutical synthesis, potential anticancer research |

| 6,7-Difluoro-2-tetralone | Fluorine at positions 6 & 7 | Alternative pharmaceutical building block |

| 2-Tetralone (unfluorinated) | No fluorine substitution | Base compound for comparison studies |

The specific positioning of the fluorine atoms in 6,8-Difluoro-2-tetralone likely confers unique properties that distinguish it from related compounds. The 6,8-difluoro substitution pattern may create a distinct electronic environment that influences reactivity patterns and binding properties in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume